TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE
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Overview
Description
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE is an organic compound with the molecular formula C9H12BrNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
The synthesis of TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE typically involves the reaction of 3-bromothiophene-2-carboxylic acid with tert-butanol in the presence of a base such as triethylamine and a coupling agent like diphenyl phosphoryl azide . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and is typically performed at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring or the carbamate group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Scientific Research Applications
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various compounds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development. Its structural features make it a candidate for the synthesis of biologically active molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, which could include enzymes, receptors, or other proteins. The exact molecular targets and pathways would depend on the specific context of its use.
Comparison with Similar Compounds
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE can be compared with other similar compounds such as:
tert-Butyl (2-bromothiophen-3-yl)carbamate: This is a positional isomer where the bromine atom is located at a different position on the thiophene ring.
tert-Butyl (3-bromopyridin-2-yl)carbamate: This compound has a pyridine ring instead of a thiophene ring, which can lead to different reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-(3-bromothiophen-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWDDKRHHBHKGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556505 |
Source
|
Record name | tert-Butyl (3-bromothiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85069-60-9 |
Source
|
Record name | tert-Butyl (3-bromothiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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